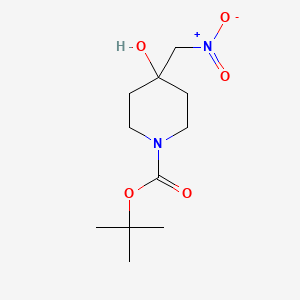

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Overview

Description

Synthesis Analysis

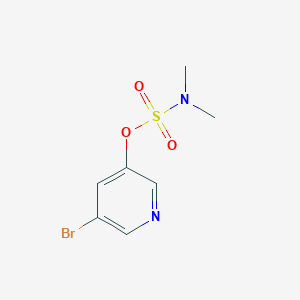

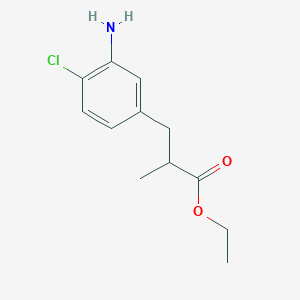

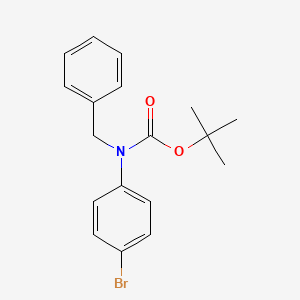

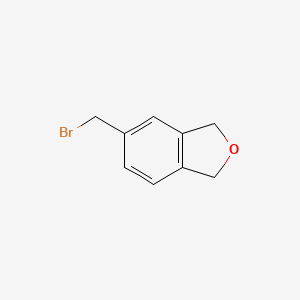

While specific synthesis methods for “Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” were not found, it’s worth noting that similar compounds have been synthesized through various steps including acylation, sulfonation, and substitution .Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” can be represented by the Inchi Code:1S/C11H21NO3/c1-10 (2,3)15-9 (13)12-7-5-11 (4,14)6-8-12/h14H,5-8H2,1-4H3 . Physical And Chemical Properties Analysis

“Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 215.29 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis of N-Heterocyclic Alkyl Ethers

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate: is utilized in the synthesis of N-heterocyclic alkyl ethers . This process involves the Mitsunobu reaction, which is a powerful method for converting alcohols into esters, ethers, and various other compounds. The compound’s stability and reactivity make it an ideal candidate for this type of chemical transformation.

Development of PROTACs

The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel therapeutic approach that targets proteins for degradation. The structural integrity provided by the tert-butyl group is crucial for the proper functioning of PROTAC molecules.

Pharmaceutical Testing

In pharmaceutical testing, Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is used as a high-quality reference standard to ensure accurate results . Reference standards are essential for the validation of analytical methods and the assurance of the quality of pharmaceutical products.

Organic Synthesis Intermediates

This compound acts as a building block or intermediate in the synthesis of a wide range of organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Its versatility in forming various functional groups makes it invaluable in organic synthesis.

Inhibitor of β-Secretase and Acetylcholinesterase

Studies have suggested that derivatives of this compound can act as inhibitors of both β-secretase and acetylcholinesterase . This dual inhibition is significant in preventing the aggregation of amyloid-beta peptide and the formation of fibrils, which are associated with Alzheimer’s disease.

Research and Development Use

The compound is restricted to research and development use under the supervision of a technically qualified individual . This highlights its importance in experimental settings, where it is used to explore new chemical reactions and syntheses.

Targeted Protein Degradation

As part of targeted protein degradation strategies, the compound is used to create linkers that connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase . This application is at the forefront of developing new treatments for diseases caused by aberrant protein function.

Chemical Property Studies

The compound’s chemical properties, such as its melting point and molecular weight, are studied to understand its behavior in various conditions . These studies are essential for determining its suitability in different chemical reactions and environments.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .

properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCHUMJVPZDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704883 | |

| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

819800-93-6 | |

| Record name | tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)